![molecular formula C16H14ClNO3 B6408060 4-Chloro-3-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid, 95% CAS No. 1262002-80-1](/img/structure/B6408060.png)
4-Chloro-3-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid, 95%
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Overview
Description
4-Chloro-3-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid, also known as 4-chloro-3-nitrobenzoic acid, is a commonly used organic compound in the field of scientific research. It is a white crystalline solid with a melting point of 95-97°C and a molecular weight of 233.57 g/mol. It is used in a variety of laboratory experiments, including the synthesis of new compounds, the study of biochemical and physiological effects, and the investigation of the mechanism of action of drugs.
Scientific Research Applications
4-Chloro-3-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid has a wide range of applications in scientific research. It is used in the synthesis of new compounds, and it is also used to study the biochemical and physiological effects of drugs. It is also used in the investigation of the mechanism of action of drugs, and it is used in the study of the structure and function of proteins. Additionally, it is used in the study of the structure and function of enzymes, and it is used to study the structure and function of cell membranes.
Mechanism of Action
The mechanism of action of 4-chloro-3-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs. It is also believed to act as an inhibitor of the action of certain hormones, such as prolactin, and it is believed to act as an inhibitor of the action of certain neurotransmitters, such as serotonin.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-3-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid are not fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the metabolism of drugs. It is also believed to act as an inhibitor of the action of certain hormones, such as prolactin, and it is believed to act as an inhibitor of the action of certain neurotransmitters, such as serotonin. Additionally, it is believed to act as an inhibitor of certain receptors, such as the dopamine receptor.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-chloro-3-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, it is relatively non-toxic and has a wide range of applications in scientific research. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood, and its biochemical and physiological effects are not fully understood.
Future Directions
There are a number of potential future directions for 4-chloro-3-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid research. These include further research into its mechanism of action, biochemical and physiological effects, and potential applications in drug development. Additionally, further research into its potential use in the synthesis of new compounds and its potential use in the study of enzyme structure and function may be beneficial. Finally, further research into its potential use in the study of cell membrane structure and function may also be beneficial.
Synthesis Methods
The synthesis of 4-chloro-3-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid is a relatively simple process. It can be synthesized from 4-chlorobenzoic acid and ethyl 3-nitrobenzoate in the presence of a base catalyst. The reaction is carried out in a mixture of ethyl acetate and acetic acid, and the reaction time is typically around 5 hours. The reaction yields a white crystalline solid with a melting point of 95-97°C and a molecular weight of 233.57 g/mol.
properties
IUPAC Name |
4-chloro-3-[3-(ethylcarbamoyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-2-18-15(19)11-5-3-4-10(8-11)13-9-12(16(20)21)6-7-14(13)17/h3-9H,2H2,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNGVDALHNYASM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691386 |
Source
|
Record name | 6-Chloro-3'-(ethylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid | |
CAS RN |
1262002-80-1 |
Source
|
Record name | 6-Chloro-3'-(ethylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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